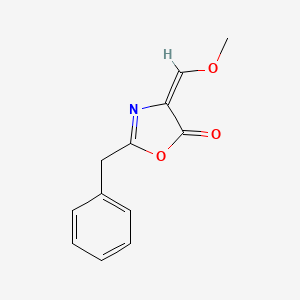

2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one

Description

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

(4E)-2-benzyl-4-(methoxymethylidene)-1,3-oxazol-5-one |

InChI |

InChI=1S/C12H11NO3/c1-15-8-10-12(14)16-11(13-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/b10-8+ |

InChI Key |

FJEFLRCWCMNPCL-CSKARUKUSA-N |

Isomeric SMILES |

CO/C=C/1\C(=O)OC(=N1)CC2=CC=CC=C2 |

Canonical SMILES |

COC=C1C(=O)OC(=N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of N-Acyl Amino Acid Derivatives

One common approach involves the cyclization of hippuric acid (N-benzoylglycine) or similar N-acyl amino acids with acetic anhydride or other dehydrating agents to form the oxazolone ring. This method is well-documented for oxazolone synthesis and can be adapted for 2-benzyl substitution.

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Hippuric acid + Acetic anhydride | Stirred suspension, room temperature | Formation of 2-benzyl-oxazolone |

| 2 | Addition of base (e.g., triethylamine) | Facilitates cyclization and ring closure | Cyclized oxazolone intermediate |

| 3 | Methoxymethylene introduction | Reaction with methoxymethylating agent (e.g., methoxymethyl chloride) | Formation of 4-(methoxymethylene) substituent |

This method yields the oxazolone ring with the benzyl group at C-2 and allows further functionalization at C-4.

Condensation with Aldehydes and Catalysts

Another method involves the condensation of the oxazolone intermediate with formaldehyde or methoxymethyl derivatives under catalytic conditions, such as zinc oxide catalysis in acetic anhydride, to introduce the methoxymethylene group at the 4-position.

| Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| ZnO | Acetic anhydride | Room temp | 75-85 | Mild conditions, short reaction time |

| Triethylamine | Dichloromethane | 25-40 °C | 70-80 | Facilitates methoxymethylene formation |

Use of Bases and Solvents

Bases such as triethylamine or sodium bicarbonate are commonly used to promote cyclization and substitution reactions. Solvents like dichloromethane, tetrahydrofuran, or acetic anhydride are preferred for their ability to dissolve reactants and stabilize intermediates.

Alternative Oxidative and Catalytic Methods

Some patents and literature describe oxidative methods using organic hydroperoxides and catalysts to achieve functionalization of oxazolone rings, though these are more general and may be adapted for methoxymethylene substitution.

Reaction Mechanism Insights

- The cyclization step involves nucleophilic attack of the amino group on the carboxyl carbon, facilitated by dehydrating agents.

- The methoxymethylene group is introduced via electrophilic substitution or condensation with methoxymethylating agents.

- The oxazolone ring acts as an electrophile, allowing nucleophilic attack at the C-4 position, enabling substitution.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Cyclization with Acetic Anhydride | Hippuric acid, Ac2O, base (Et3N) | Simple, well-established | Requires careful control of temp | 70-85 |

| ZnO Catalyzed Condensation | ZnO catalyst, Ac2O, substituted benzaldehyde | Mild conditions, good selectivity | Catalyst removal needed | 75-85 |

| Methoxymethylation | Methoxymethyl chloride, base, solvent | Direct introduction of methoxymethylene | Sensitive to moisture | 70-80 |

| Oxidative Functionalization | Organic hydroperoxides, catalysts | Potential for diverse substitutions | More complex setup | Variable |

Research Findings and Notes

- The reaction conditions such as temperature, solvent choice, and base concentration significantly affect the yield and purity of 2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one.

- Zinc oxide catalysis offers a green and efficient route with good yields at room temperature.

- Methoxymethylene substitution enhances the electrophilic character of the oxazolone ring, making it a versatile intermediate for further synthetic applications.

- The compound’s moderate hydrophobicity (LogP ~1.1) suggests solubility in organic solvents, facilitating purification and handling.

- Literature indicates potential biological activity of oxazolone derivatives, underscoring the importance of efficient synthetic methods.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can yield reduced oxazole derivatives.

Substitution: The methoxymethylene group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction could produce oxazolidinones.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one serves as a versatile building block for the construction of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its oxazole ring is a common motif in many bioactive molecules, and modifications of this structure can lead to compounds with antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In materials science, 2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one can be used in the development of new polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which 2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups (e.g., methoxy) : Improve solubility and stabilize charge-transfer interactions, as seen in azulenyl-containing analogs used for sensor applications .

- Electron-Withdrawing Groups (e.g., bromo, fluoro) : Increase thermal stability and bioactivity but may reduce solubility .

- Steric Effects : Bulky substituents (e.g., 4-bromophenylsulfonyl in 3c) hinder crystallization, leading to higher melting points .

Antioxidant Activity

Compounds with hydroxyl or methoxy substituents (e.g., E1-E10 in ) exhibit moderate to strong antioxidant activity. For instance, derivatives with 4-hydroxybenzylidene groups showed 70–80% DPPH radical scavenging at 100 µM, attributed to hydrogen donation from phenolic groups . The target compound’s methoxymethylene group may offer similar activity, though direct data are unavailable.

Antimicrobial and Antifungal Activity

Pyrazine-substituted analogs (PA1-PA14) demonstrated broad-spectrum antimicrobial effects. PA3 (4-fluorobenzylidene) showed MIC values of 12.5 µg/mL against S. aureus and E. coli, outperforming linezolid in some cases . In contrast, bromophenylsulfonyl derivatives (e.g., 3c) were less active, suggesting electron-withdrawing groups may reduce efficacy against Gram-negative strains .

Analgesic and Anti-Inflammatory Activity

4-Bromophenylsulfonyl derivatives () exhibited significant COX-2 inhibition (IC₅₀: 0.69 µM) and analgesic effects in murine models, likely due to sulfonyl groups enhancing target binding . The target compound’s methoxy group may favor COX-1 inhibition, as seen in dimethylamino-substituted analogs ().

Biological Activity

2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes existing research findings on its antimicrobial, anti-virulence, and anticancer properties, highlighting case studies and data tables to illustrate its efficacy.

Chemical Structure and Properties

The compound's chemical formula is , and it is classified as an oxazole derivative. The presence of the methoxymethylene group enhances its reactivity and potential for biological activity.

Antimicrobial Activity

Research indicates that derivatives of oxazol-5(4H)-one, including 2-benzyl-4-(methoxymethylene)oxazol-5(4H)-one, exhibit significant antimicrobial properties. A study evaluated the minimum inhibitory concentrations (MIC) against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | 64 | 128 |

| Klebsiella pneumoniae | 32 | 64 |

The compound showed notable activity against both Gram-positive and Gram-negative bacteria, with the lowest MIC observed against E. coli .

Anti-Virulence Effects

In silico studies have demonstrated that 2-benzyl-4-(methoxymethylene)oxazol-5(4H)-one can inhibit quorum sensing (QS) in bacteria, a critical mechanism for regulating virulence factors. The compound effectively binds to QS receptors, thereby reducing bacterial virulence without directly killing the bacteria . This mechanism is particularly relevant in the context of biofilm formation, where traditional antibiotics often fail.

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays against different cancer cell lines. Notably, derivatives exhibited variable anti-tumor activities:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

In these studies, the compound demonstrated significant cytotoxicity against MCF-7 cells, suggesting a potential role in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of oxazolone derivatives including this compound reported enhanced antibacterial activity when modified with electron-withdrawing groups such as nitro (-NO2). For instance, a derivative with a nitro group showed a two-fold increase in activity against Staphylococcus aureus compared to its parent compound .

- Anti-Virulence Mechanism : In another investigation, molecular docking simulations revealed that the binding affinity of the compound to the QS receptor of Pseudomonas aeruginosa was significantly higher than that of standard anti-virulence agents. This suggests that modifications to the oxazolone structure could lead to more potent anti-virulence agents .

- Cytotoxicity in Cancer Cells : A comparative analysis of various oxazolone derivatives indicated that those with methoxy substitutions exhibited superior cytotoxic effects on cancer cell lines compared to their unsubstituted counterparts. This highlights the importance of structural modifications in enhancing biological activity .

Q & A

What are the established synthetic routes for 2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one, and how is its structure confirmed?

Basic

Methodology :

- Synthesis : The compound is synthesized via condensation of N-acylated glycine derivatives (e.g., 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acid) with substituted benzaldehydes (e.g., 3-bromo-4-methoxybenzaldehyde) in acetic anhydride and sodium acetate under reflux. Post-reaction, ethanol is added to precipitate the product, which is recrystallized for purity .

- Characterization :

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1750–1850 cm⁻¹) and exocyclic double bonds (C=C, ~1600 cm⁻¹) .

- NMR : ¹H and ¹³C NMR identify protons and carbons adjacent to electron-withdrawing groups (e.g., benzylidene protons at δ 7.5–8.5 ppm; oxazolone ring carbons at δ 165–170 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 237.25 for C₁₅H₁₁NO₂ derivatives) and fragmentation patterns validate the structure .

Table 1 : Representative Spectral Data for Oxazol-5(4H)-one Derivatives

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Benzylidene H | 7.67–7.55 | Aromatic CH |

| Oxazolone C=O | 167.39 | Carbonyl |

| Methoxy CH₃ | 3.80–3.90 | OCH₃ |

How can researchers resolve contradictions in cytotoxicity data across different bioassay models?

Advanced

Methodology :

- Model Selection : Use complementary assays (e.g., Artemia salina for acute toxicity and Daphnia magna for sublethal effects) to assess differential sensitivity. For example, Artemia salina may show higher LC₅₀ values due to reduced membrane permeability compared to Daphnia .

- Data Normalization : Express toxicity as % mortality relative to controls and apply statistical tests (e.g., Student’s t-test, p < 0.05) to identify significant variations .

- Mechanistic Follow-Up : Perform histopathological analysis or oxidative stress markers (e.g., ROS levels) to contextualize discrepancies .

What molecular docking strategies are used to predict the biological targets of oxazol-5(4H)-one derivatives?

Advanced

Methodology :

- Target Selection : Prioritize enzymes/channels implicated in inflammation and pain (e.g., COX-1/2, TRPA1/TRPV1). Retrieve crystal structures from RCSB PDB (e.g., COX-2: 3LN1; TRPV1: 5IS0) .

- Docking Protocol :

Table 2 : Docking Results for Oxazol-5(4H)-one Derivatives

| Compound | COX-2 ΔG (kcal/mol) | TRPV1 ΔG (kcal/mol) |

|---|---|---|

| 4-(3-Bromo-benzylidene) | −8.5 | −7.9 |

| 4-(4-Methoxy-benzylidene) | −7.8 | −6.5 |

How can racemization during oxazol-5(4H)-one synthesis be minimized?

Advanced

Methodology :

- Reaction Optimization : Use low-temperature conditions (0–5°C) and short reaction times to suppress oxazolone intermediate formation, a key racemization precursor .

- Protecting Groups : Employ Nα-urethane protections (e.g., Fmoc) to sterically hinder Hα abstraction .

- Additives : Include HOBt (1-hydroxybenzotriazole) or OxymaPure® to stabilize activated intermediates and reduce oxazolone formation .

How are structure-activity relationships (SARs) established for antimicrobial oxazol-5(4H)-ones?

Advanced

Methodology :

- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -Br, -SO₂Ph) or electron-donating (e.g., -OCH₃) groups at the 2- and 4-positions .

- Biological Screening : Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains. Compare MIC values to reference drugs (e.g., streptomycin) .

- Computational Analysis : Perform Hammett σ calculations to correlate substituent electronic effects with bioactivity. Derivatives with σ > 0.5 (e.g., -Br) often show enhanced antibacterial potency .

What crystallographic techniques are applicable for resolving oxazol-5(4H)-one structures?

Basic

Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.